molecular formula C12H13N5O B15213131 2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde CAS No. 16597-42-5

2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B15213131
CAS No.: 16597-42-5
M. Wt: 243.26 g/mol
InChI Key: UMJHPTLILDCPRB-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The aldehyde group in the compound can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes. For instance, in anti-tubercular applications, the compound targets dihydrofolate reductase, inhibiting its activity and thereby disrupting the folate pathway essential for bacterial growth . The aldehyde group in the compound can also form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Uniqueness: 2,4-Diamino-6-(p-tolylamino)pyrimidine-5-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form covalent bonds with nucleophilic sites in proteins makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors.

Properties

CAS No.

16597-42-5

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

2,4-diamino-6-(4-methylanilino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H13N5O/c1-7-2-4-8(5-3-7)15-11-9(6-18)10(13)16-12(14)17-11/h2-6H,1H3,(H5,13,14,15,16,17)

InChI Key

UMJHPTLILDCPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2C=O)N)N

Origin of Product

United States

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